molecular formula C22H17FN4O2 B14962061 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

Cat. No.: B14962061
M. Wt: 388.4 g/mol
InChI Key: GHUCCWIYKGYEBQ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{2-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone

InChI

InChI=1S/C22H17FN4O2/c23-17-9-7-16(8-10-17)21-24-22(29-25-21)19-6-3-12-26(19)14-20(28)27-13-11-15-4-1-2-5-18(15)27/h1-10,12H,11,13-14H2

InChI Key

GHUCCWIYKGYEBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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